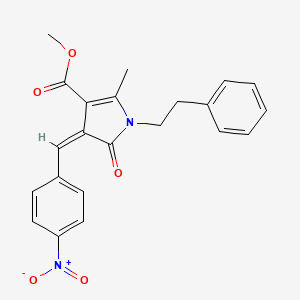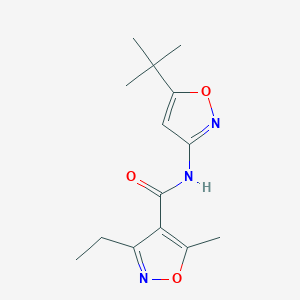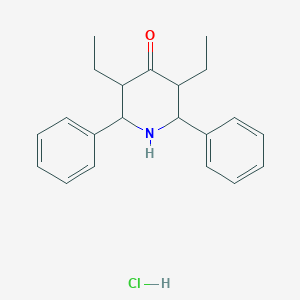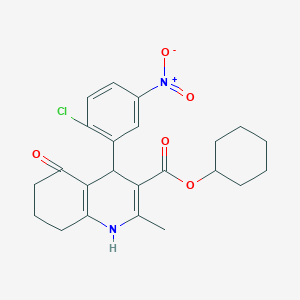![molecular formula C12H10F2N4O2S B5155842 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a derivative of salicylic acid and is structurally similar to aspirin. Diflunisal has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, cancer, and cardiovascular diseases.
Mecanismo De Acción
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that promote inflammation, pain, and fever. By inhibiting the COX enzymes, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are the main component of the plaques that form in the brains of Alzheimer's patients. This inhibition of amyloid-beta aggregation is thought to be due to the binding of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide to the amyloid-beta peptides, which prevents their aggregation.
Biochemical and Physiological Effects:
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been shown to have anti-inflammatory, analgesic, antipyretic, antiplatelet, and antithrombotic effects. These effects are due to the inhibition of the COX enzymes and the reduction of prostaglandin production.
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has also been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease. This neuroprotective effect is thought to be due to the inhibition of amyloid-beta aggregation and the reduction of neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has several advantages for lab experiments, including its well-established synthesis method, its extensive characterization, and its well-understood mechanism of action. 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide is also relatively inexpensive and widely available.
However, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide also has some limitations for lab experiments, including its potential toxicity and its non-selective inhibition of the COX enzymes. These limitations must be taken into consideration when designing experiments using 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide.
Direcciones Futuras
There are several future directions for the study of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide, including:
1. Further studies on the neuroprotective effects of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide in Alzheimer's disease, including clinical trials in humans.
2. Studies on the potential anti-cancer effects of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide in other types of cancer, including lung cancer and colon cancer.
3. Studies on the potential cardiovascular benefits of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide, including its effects on atherosclerosis and other cardiovascular diseases.
4. Studies on the potential use of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide in combination with other drugs for the treatment of various diseases.
5. Studies on the potential side effects and toxicity of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide, particularly in long-term use.
In conclusion, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide is a promising drug that has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and its potential benefits and limitations for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide involves the reaction of 2,6-difluorobenzoyl chloride with methylamine and thiosemicarbazide in the presence of a base. The resulting product is then purified and crystallized to obtain pure 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide. This synthesis method has been extensively studied and optimized, and it has been shown to be efficient and reliable.
Aplicaciones Científicas De Investigación
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, cancer, and cardiovascular diseases. In Alzheimer's disease, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are the main component of the plaques that form in the brains of Alzheimer's patients. This inhibition of amyloid-beta aggregation has been shown to improve cognitive function in animal models of Alzheimer's disease.
In cancer, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and prostate cancer. This anti-cancer effect is thought to be due to the inhibition of the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that promote cancer cell growth.
In cardiovascular diseases, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been shown to have antiplatelet and antithrombotic effects, which can reduce the risk of heart attack and stroke. 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has also been shown to have anti-inflammatory effects, which can reduce the risk of atherosclerosis and other cardiovascular diseases.
Propiedades
IUPAC Name |
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O2S/c1-16-12-17-8(9(15)19)11(21-12)18-10(20)7-5(13)3-2-4-6(7)14/h2-4H,1H3,(H2,15,19)(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAMHZNIGCZQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)NC(=O)C2=C(C=CC=C2F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2,6-Difluorophenyl)carbonyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5155760.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5155774.png)


![(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B5155792.png)
![N,N'-[oxybis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide)](/img/structure/B5155810.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5155817.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5155818.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B5155824.png)
![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-propyldihydro-2(3H)-furanone](/img/structure/B5155846.png)
![2-chloro-N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5155864.png)